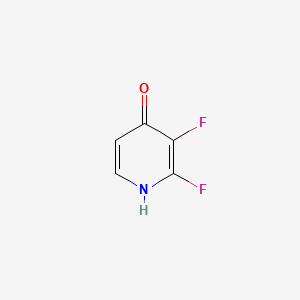

2,3-Difluoropyridin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F2NO/c6-4-3(9)1-2-8-5(4)7/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOEUCTQDSCGXLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C(C1=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00733785 | |

| Record name | 2,3-Difluoropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00733785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227579-00-1 | |

| Record name | 2,3-Difluoropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00733785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 2,3-Difluoropyridin-4-ol - Synthesis and Characterization

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical overview of the proposed synthesis and predicted characterization of 2,3-difluoropyridin-4-ol. Due to the limited availability of experimental data for this specific compound in published literature, this guide outlines a plausible synthetic route starting from a commercially available precursor, 2,3-difluoropyridine-4-carboxylic acid. Furthermore, predicted and experimentally determined characterization data for the precursor and the target molecule are presented in a structured format to aid researchers in the potential synthesis and identification of this compound.

Proposed Synthesis of this compound

Proposed Experimental Protocol: Decarboxylation of 2,3-Difluoropyridine-4-carboxylic acid

Warning: This is a proposed experimental protocol and should be performed with all appropriate safety precautions by qualified personnel.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-difluoropyridine-4-carboxylic acid and a high-boiling point solvent such as diphenyl ether or sulfolane. Optionally, a catalytic amount of copper(I) oxide or copper powder can be added.

-

Reaction Conditions: The reaction mixture is heated to a high temperature (typically in the range of 200-250 °C) under an inert atmosphere (e.g., nitrogen or argon). The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), by observing the disappearance of the starting material.

-

Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature. The solvent can be removed under reduced pressure. The crude product can then be purified by a suitable method such as column chromatography on silica gel or recrystallization from an appropriate solvent system to yield this compound.

Characterization of the Precursor: 2,3-Difluoropyridine-4-carboxylic acid

The starting material, 2,3-difluoropyridine-4-carboxylic acid, is a known compound with available physical and spectroscopic data.

Physical and Chemical Properties

| Property | Value | Citations |

| Molecular Formula | C₆H₃F₂NO₂ | [1][2] |

| Molecular Weight | 159.09 g/mol | [2] |

| Melting Point | 165-167 °C | [2][3] |

| Appearance | White to off-white powder | [1] |

| Solubility | Soluble in Methanol | [4] |

Spectroscopic Data

While some suppliers state that the NMR and IR data are consistent with the structure, detailed publicly available spectra are limited. The following table summarizes the expected and reported spectroscopic characteristics.

| Technique | Data | Citations |

| ¹H NMR | Consistent with structure. A broad singlet for the carboxylic acid proton is expected at ~12-13 ppm. Two signals in the aromatic region for the pyridine ring protons are also expected. | [1] |

| ¹³C NMR | A signal for the carboxylic carbon is expected in the range of 165-185 ppm.[5][6] Other signals corresponding to the fluorinated pyridine ring would also be present. | |

| IR Spectroscopy | Conforms to structure.[1] A broad O-H stretch from ~2500-3300 cm⁻¹, a C=O stretch around 1710-1760 cm⁻¹, and C-F stretching bands are expected.[7][8][9] | |

| Mass Spectrometry | Monoisotopic Mass: 159.01318 Da. Predicted collision cross-section values are available.[10] |

Predicted Characterization of this compound

Predicted Physical and Chemical Properties

| Property | Predicted Value |

| Molecular Formula | C₅H₃F₂NO |

| Molecular Weight | 131.08 g/mol |

| Appearance | Likely a white to off-white solid |

| Melting Point | Expected to be a solid with a defined melting point |

Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | A broad singlet for the hydroxyl proton (concentration dependent, likely > 9 ppm). Two distinct signals in the aromatic region (likely between 7.0 and 8.5 ppm) corresponding to the two protons on the pyridine ring. |

| ¹³C NMR | Signals for the carbon atoms of the pyridine ring. The carbon bearing the hydroxyl group would be significantly deshielded. Carbons attached to fluorine will show coupling (¹JCF, ²JCF, etc.). |

| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms, likely in the typical range for fluoropyridines. |

| IR Spectroscopy | A broad O-H stretching band around 3200-3600 cm⁻¹. C-F stretching bands, typically in the 1200-1000 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 131. |

Visualizations

Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound.

Logical Relationship of Characterization

Caption: Logical workflow for the characterization of this compound.

References

- 1. 2,3-Difluoropyridine-4-carboxylic acid, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 2. 2,3-Difluoropyridine-4-carboxylic acid, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 3. 2,3-Difluoropyridine-4-carboxylic acid, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 2,3-Difluoropyridine-4-carboxylic acid CAS#: 851386-31-7 [chemicalbook.com]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. PubChemLite - 2,3-difluoropyridine-4-carboxylic acid (C6H3F2NO2) [pubchemlite.lcsb.uni.lu]

Physicochemical Properties of 2,3-Difluoropyridin-4-ol: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the available physicochemical data for 2,3-Difluoropyridin-4-ol and its close structural analogs. Due to the limited availability of experimental data for this compound in the public domain, this document focuses on providing detailed, generalized experimental protocols for the determination of key physicochemical properties. These methodologies are standard in the field and can be readily adapted for the characterization of this compound in a laboratory setting.

Introduction to this compound

This compound is a fluorinated pyridine derivative. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, including acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. As such, fluorinated pyridines are of significant interest in medicinal chemistry and drug discovery. The 4-hydroxyl group of this compound suggests potential for hydrogen bonding and introduces the possibility of keto-enol tautomerism, where it may exist in equilibrium with its keto form, 2,3-Difluoro-1H-pyridin-4-one. A commercial supplier lists the tautomer 2,3-Difluoropyridin-4-one, though without accompanying physicochemical data.[1]

Physicochemical Data Summary

Direct experimental data for this compound is scarce. However, data for the closely related analogs, 2,3-Difluoropyridine and 2,3-Difluoropyridine-4-carboxylic acid, are available and presented below for comparative purposes.

Table 1: Physicochemical Properties of this compound Analogs

| Property | 2,3-Difluoropyridine | 2,3-Difluoropyridine-4-carboxylic acid |

| Molecular Formula | C₅H₃F₂N | C₆H₃F₂NO₂ |

| Molecular Weight | 115.08 g/mol [2] | 159.09 g/mol [3] |

| Physical Form | Colorless to light yellow liquid[4][5] | White to off-white powder[6] |

| Melting Point | Not Applicable | 165 - 167 °C[3][7] |

| Boiling Point | 125 - 126 °C[5] | 377.4 °C at 760 mmHg |

| Density | 1.265 g/mL at 25 °C | Not Available |

| Refractive Index | n20/D 1.427 | Not Available |

| pKa | -2.85 ± 0.10 (Predicted)[5] | Not Available |

| LogP | 1.4 (Predicted)[2] | Not Available |

| CAS Number | 1513-66-2 | 851386-31-7[3][7] |

Experimental Protocols

The following sections detail generalized experimental protocols for the determination of key physicochemical properties of this compound.

Determination of Melting Point

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the crystalline solid sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block of the apparatus.

-

The temperature is rapidly increased to about 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

-

-

Calibration: The apparatus should be calibrated using certified reference standards with known melting points.

Determination of pKa

Methodology: Potentiometric Titration

This method is suitable for determining the acidity (pKa) of the hydroxyl group of this compound.

-

Solution Preparation:

-

A standard solution of 0.1 M sodium hydroxide (NaOH) and 0.1 M hydrochloric acid (HCl) are prepared and standardized.

-

A solution of the sample (e.g., 1 mM of this compound) is prepared in a suitable solvent, typically water or a co-solvent system (e.g., water/methanol) if solubility is an issue. The ionic strength of the solution is kept constant using a background electrolyte such as 0.15 M potassium chloride (KCl).

-

-

Instrumentation: A calibrated pH meter with a suitable electrode is used.

-

Procedure:

-

The sample solution is placed in a thermostatted vessel and stirred continuously.

-

The solution is initially acidified to a low pH (e.g., pH 2) with the standard HCl solution.

-

The solution is then titrated with small, precise increments of the standard NaOH solution.

-

The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.

-

-

Data Analysis:

-

A titration curve is generated by plotting the pH versus the volume of NaOH added.

-

The equivalence point is determined from the inflection point of the titration curve (or by analyzing the first or second derivative).

-

The pKa is determined from the pH at the half-equivalence point.

-

Caption: Workflow for pKa determination by potentiometric titration.

Determination of LogP (Octanol-Water Partition Coefficient)

Methodology: Shake-Flask Method with ¹⁹F NMR Analysis

Given the presence of fluorine atoms, ¹⁹F NMR spectroscopy provides a highly sensitive and accurate method for determining the concentration of the analyte in each phase.

-

Preparation of Phases:

-

n-Octanol and water are mutually saturated by stirring them together for at least 24 hours, followed by separation of the two phases.

-

-

Sample Preparation:

-

A known amount of this compound is dissolved in the n-octanol phase.

-

-

Partitioning:

-

A measured volume of the n-octanol solution of the sample is mixed with an equal volume of the water phase in a sealed container.

-

The mixture is shaken vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.

-

The container is then centrifuged to achieve complete phase separation.

-

-

Analysis by ¹⁹F NMR:

-

A precise aliquot is taken from both the n-octanol and the water layers.

-

A known concentration of an internal standard (a fluorinated compound soluble in both phases or added separately to each aliquot) is added to each aliquot.

-

The ¹⁹F NMR spectrum of each sample is recorded.

-

-

Data Analysis:

-

The concentration of this compound in each phase is determined by integrating the signal corresponding to the analyte relative to the signal of the internal standard.

-

The LogP value is calculated using the following formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Water])

-

Caption: Workflow for LogP determination by the shake-flask method with ¹⁹F NMR.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the searched literature regarding the biological activity or associated signaling pathways of this compound. The biological effects of this compound would need to be determined through in vitro and in vivo screening assays.

Conclusion

This technical guide provides a summary of the known physicochemical properties of compounds structurally related to this compound and offers detailed, generalized protocols for the experimental determination of its key properties. The provided methodologies for measuring melting point, pKa, and LogP are robust and widely applicable in the field of medicinal chemistry. The successful characterization of this compound will be a crucial step in elucidating its potential as a valuable building block in drug discovery and development.

References

- 1. 2,3-Difluoropyridin-4-one | [frontierspecialtychemicals.com]

- 2. 2,3-Difluoropyridine | C5H3F2N | CID 2783176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3-Difluoropyridine-4-carboxylic acid, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2,3-Difluoropyridine | 1513-66-2 [chemicalbook.com]

- 6. 2,3-Difluoropyridine-4-carboxylic acid, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 7. 2,3-Difluoropyridine-4-carboxylic acid, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

In-Depth Technical Guide: 2,3-Difluoropyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: 2,3-Difluoropyridin-4-ol

Chemical Identity:

-

Systematic Name: this compound

-

Synonym: 2,3-Difluoro-4-hydroxypyridine

-

CAS Number: 1227579-00-1

-

Molecular Formula: C₅H₃F₂NO

-

Molecular Weight: 131.08 g/mol

Chemical Structure:

The structure of this compound consists of a pyridine ring substituted with two fluorine atoms at positions 2 and 3, and a hydroxyl group at position 4. The compound exists in tautomeric equilibrium with its pyridone form, 2,3-difluoro-1H-pyridin-4-one.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties (Predicted and Inferred from Analogs)

| Property | Value | Source/Basis |

| pKa | Data not available | The acidity is expected to be higher than that of 4-hydroxypyridine due to the electron-withdrawing nature of the fluorine atoms. |

| LogP | Data not available | Fluorination generally increases lipophilicity, which is a key parameter in drug design.[2] |

| Storage Temperature | 2-8°C | [3] |

Spectroscopic Data:

Detailed experimental spectra for this compound are not published. However, based on the analysis of related fluorinated pyridines, the following characteristics can be anticipated:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring, with chemical shifts and coupling constants influenced by the fluorine and hydroxyl substituents.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the five carbon atoms in the pyridine ring, with the carbons attached to fluorine exhibiting characteristic splitting patterns (C-F coupling).

-

¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for characterizing this compound and would show signals for the two fluorine atoms, with their chemical shifts and coupling providing information about their electronic environment.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 131.08 g/mol .

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in the public domain. However, the synthesis of structurally similar fluorinated hydroxypyridines often involves nucleophilic aromatic substitution reactions on polyfluorinated pyridine precursors.

General Synthetic Strategy:

A plausible synthetic route could involve the following conceptual steps. This is a hypothetical pathway and would require experimental optimization.

Conceptual Synthetic Workflow

Experimental Considerations (Based on related syntheses):

-

Starting Material: A suitable starting material would be a polyfluorinated pyridine, such as 2,3,4-trifluoropyridine. The reactivity of the fluorine atoms on the pyridine ring towards nucleophilic substitution is a key factor.

-

Reaction Conditions: The reaction would likely be carried out in a suitable solvent, and the temperature would need to be carefully controlled to achieve selective substitution at the 4-position.

-

Purification: Purification of the final product would likely involve techniques such as column chromatography, recrystallization, or distillation.

Applications in Drug Discovery and Medicinal Chemistry

Fluorine-containing pyridine derivatives are of significant interest in drug discovery.[1] The incorporation of fluorine can enhance several key properties of a drug candidate, including:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, leading to a longer half-life of the drug in the body.[1]

-

Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, potentially increasing the potency of the drug.

-

Lipophilicity and Bioavailability: The introduction of fluorine can modulate the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.[2]

While specific biological activities for this compound have not been reported, the 4-pyridone scaffold is a known pharmacophore found in a number of approved drugs. The unique substitution pattern of this compound makes it an interesting candidate for screening in various biological assays.

Logical Relationships in Fluorinated Pyridine Drug Discovery

The following diagram illustrates the logical flow and considerations in the development of drugs based on fluorinated pyridine scaffolds.

Drug Discovery Workflow for Fluorinated Pyridines

This guide provides a summary of the available information on this compound. Further experimental research is needed to fully characterize its properties and explore its potential applications in research and drug development.

References

- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-3,5-difluoropyridine | 732306-31-9 | Benchchem [benchchem.com]

A Technical Guide to the Solubility of 2,3-Difluoropyridin-4-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2,3-Difluoropyridin-4-ol in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this document focuses on providing a framework for its experimental determination. It includes detailed experimental protocols for common solubility measurement techniques and offers insights based on the general principles of solubility for structurally related compounds. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this and similar fluorinated pyridine derivatives.

Introduction

This compound is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. The fluorine substituents can significantly influence the molecule's physicochemical properties, including its solubility, which is a critical parameter in drug discovery and development. Solubility affects a compound's bioavailability, formulation, and ease of handling in synthetic procedures. Understanding the solubility of this compound in various organic solvents is therefore essential for its effective utilization.

Predicted Solubility Profile

Based on its structure, a qualitative prediction of the solubility of this compound can be made. The hydroxyl group is expected to contribute to solubility in polar solvents such as alcohols (e.g., ethanol, methanol) and polar aprotic solvents capable of accepting hydrogen bonds (e.g., DMSO, DMF). The aromatic and fluorinated nature of the pyridine ring may lead to some solubility in less polar solvents like dichloromethane or ethyl acetate. It is anticipated to have low solubility in nonpolar solvents such as hexane and toluene.

Quantitative Solubility Data (Illustrative)

As previously stated, specific quantitative solubility data for this compound is not currently available in the scientific literature. The following table is presented as a template for researchers to populate with their experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Analysis |

| Methanol | 25 | Data not available | e.g., Gravimetric |

| Ethanol | 25 | Data not available | e.g., HPLC |

| Acetone | 25 | Data not available | e.g., UV-Vis |

| Ethyl Acetate | 25 | Data not available | e.g., Gravimetric |

| Dichloromethane | 25 | Data not available | e.g., HPLC |

| Toluene | 25 | Data not available | e.g., UV-Vis |

| Hexane | 25 | Data not available | e.g., Gravimetric |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | e.g., HPLC |

| N,N-Dimethylformamide (DMF) | 25 | Data not available | e.g., UV-Vis |

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires robust experimental design. The following are detailed protocols for commonly used methods in the pharmaceutical and chemical industries.[1][2][3]

Isothermal Shake-Flask Method (Gravimetric Analysis)

This is a widely accepted and reliable method for determining equilibrium solubility.[2]

Objective: To determine the equilibrium solubility of this compound in a given solvent by creating a saturated solution and measuring the concentration of the dissolved solid.

Materials:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Vials with screw caps

-

Constant temperature shaker bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vacuum oven or rotary evaporator

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Sample Collection: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Filtration: Carefully withdraw a known volume of the clear supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed container. The filter should be at the same experimental temperature to prevent precipitation.

-

Solvent Evaporation and Mass Determination: Accurately weigh the container with the filtered saturated solution. Evaporate the solvent completely. This can be achieved by placing the container in a vacuum oven at a temperature below the decomposition point of the compound or by using a rotary evaporator.

-

Final Weighing: Once the solvent is completely removed, cool the container in a desiccator and weigh it again. The difference in mass corresponds to the mass of the dissolved this compound.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

High-Performance Liquid Chromatography (HPLC) Method

This method is highly sensitive and suitable for determining the solubility of compounds in complex mixtures or when only small amounts of material are available.

Objective: To quantify the concentration of this compound in a saturated solution using HPLC with an external calibration curve.

Materials:

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column

-

Volumetric flasks and pipettes

-

Materials for preparing the saturated solution as described in the gravimetric method.

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of known concentration in the chosen organic solvent.

-

Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing concentrations.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a graph of peak area versus concentration to create a calibration curve.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (steps 1-3).

-

Filter the saturated solution as described previously.

-

Accurately dilute a known volume of the filtered saturated solution with the solvent to bring the concentration within the linear range of the calibration curve.

-

Inject the diluted solution into the HPLC system and record the peak area.

-

-

Calculation:

-

Use the peak area of the diluted sample and the equation of the calibration curve to determine the concentration of this compound in the diluted sample.

-

Account for the dilution factor to calculate the concentration in the original saturated solution, which represents the solubility.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for determining the solubility of an organic compound.

Caption: Generalized workflow for the experimental determination of solubility.

Conclusion

References

Spectroscopic Profile of 2,3-Difluoropyridin-4-ol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoropyridin-4-ol, and its tautomeric form 2,3-difluoro-4-pyridone, are fluorinated heterocyclic compounds of interest in medicinal chemistry and materials science. The introduction of fluorine atoms into the pyridine ring can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in drug design. This technical guide provides a summary of the available spectroscopic data for this compound, intended to aid in its identification, characterization, and application in research and development.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be simple, showing signals for the two protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing fluorine atoms and the hydroxyl/oxo group.

¹³C NMR: The carbon NMR spectrum will display five signals corresponding to the carbon atoms of the pyridine ring. The carbons directly bonded to fluorine will exhibit characteristic splitting patterns (C-F coupling).

¹⁹F NMR: The fluorine NMR spectrum is anticipated to show two distinct signals for the two non-equivalent fluorine atoms at the C2 and C3 positions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. The C=O stretching vibration of the pyridone tautomer would likely appear in the range of 1640-1680 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C-F stretching bands would be observed in the fingerprint region (typically 1000-1400 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₅H₃F₂NO). Fragmentation patterns would likely involve the loss of small molecules such as CO, HCN, or HF.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available. However, standard methodologies for NMR, IR, and MS would be applicable.

General NMR Spectroscopy Protocol:

-

Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at an appropriate frequency.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

General IR Spectroscopy Protocol:

-

Prepare the sample as a KBr pellet or a thin film.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

General Mass Spectrometry Protocol:

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.

Tautomerism in 2,3-Difluoropyridin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tautomeric equilibrium of substituted pyridin-4-ols is a critical parameter in drug design and development, influencing physicochemical properties such as solubility, pKa, and receptor binding affinity. This technical guide provides an in-depth analysis of the tautomerism of 2,3-Difluoropyridin-4-ol, a molecule of interest due to the unique electronic properties imparted by fluorine substitution. While direct experimental data for this specific molecule is limited in public literature, this document extrapolates from established principles of physical organic chemistry and computational studies on analogous systems to predict and analyze its tautomeric behavior. This guide also outlines detailed experimental and computational protocols for the comprehensive characterization of the tautomeric states of this compound.

Introduction to Tautomerism in Pyridin-4-ols

Pyridin-4-ol exists in a tautomeric equilibrium between its enol form (pyridin-4-ol) and its keto form (pyridin-4(1H)-one). In the majority of cases, and particularly in polar solvents, the equilibrium lies significantly towards the more stable keto tautomer due to favorable amide resonance and intermolecular hydrogen bonding.[1] The position of this equilibrium can be profoundly influenced by the nature and position of substituents on the pyridine ring.[1]

Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can significantly alter the electronic distribution within the pyridine ring and, consequently, the relative stabilities of the tautomers. This guide focuses on the specific case of this compound to provide a framework for understanding and investigating its tautomeric landscape.

The Tautomeric Equilibrium of this compound

The tautomeric equilibrium of this compound involves the interconversion of the enol (2,3-difluoro-4-hydroxypyridine) and the keto (2,3-difluoro-1H-pyridin-4-one) forms. A third, zwitterionic, tautomer can also be considered, though its contribution is generally minor in neutral media.

Caption: Tautomeric equilibrium of this compound.

The strong inductive electron-withdrawing effects of the two fluorine atoms at the 2- and 3-positions are expected to decrease the electron density of the pyridine ring. This will likely increase the acidity of the hydroxyl proton in the enol form and the N-H proton in the keto form. The precise impact on the tautomeric equilibrium is complex and warrants detailed computational and experimental investigation.

Predicted Physicochemical Properties and Tautomer Ratios

Table 1: Predicted Relative Energies and Tautomer Populations of this compound Tautomers

| Tautomer | Predicted Relative Energy (Gas Phase, kcal/mol) | Predicted Population (Gas Phase, 298 K) | Predicted Relative Energy (Aqueous, kcal/mol) | Predicted Population (Aqueous, 298 K) |

| Keto (2,3-difluoro-1H-pyridin-4-one) | 0.00 (Reference) | >99% | 0.00 (Reference) | >99% |

| Enol (2,3-difluoro-4-hydroxypyridine) | +2 to +5 | <1% | +3 to +7 | <1% |

Note: These values are hypothetical and serve as a basis for experimental design. Actual values must be determined empirically.

Experimental Protocols for Tautomer Characterization

A multi-pronged spectroscopic approach is essential for the unambiguous characterization of the tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution.[1][4]

Protocol:

-

Sample Preparation: Prepare solutions of this compound (5-10 mg/mL) in a range of deuterated solvents with varying polarities (e.g., DMSO-d6, CDCl3, D2O).

-

¹H NMR: Acquire ¹H NMR spectra for each solution. The presence of distinct sets of signals for the aromatic protons and the N-H/O-H protons will indicate the presence of both tautomers. The integration of corresponding signals can be used to determine the tautomer ratio.

-

¹³C NMR: Acquire ¹³C NMR spectra. The keto form will exhibit a characteristic signal for the C=O carbon (typically in the range of 170-180 ppm), while the enol form will show a signal for the C-OH carbon at a higher field.

-

¹⁹F NMR: Acquire ¹⁹F NMR spectra to observe distinct signals for the fluorine atoms in each tautomeric form.

-

Variable Temperature (VT) NMR: Conduct VT-NMR studies to investigate the dynamics of the tautomeric interconversion.

References

electronic properties of fluorinated pyridinols

An In-Depth Technical Guide to the Electronic Properties of Fluorinated Pyridinols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated pyridinols, a class of compounds combining the versatile pyridine ring with a hydroxyl group and one or more fluorine atoms, have garnered significant attention in drug discovery and materials science. The unique electronic properties imparted by fluorine—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—profoundly influence the physicochemical and biological characteristics of the parent pyridinol molecule.

This technical guide provides a comprehensive overview of the , detailing their synthesis, characterization, and the impact of fluorination on key electronic parameters. It is intended to serve as a resource for researchers and professionals engaged in the design and development of novel fluorinated compounds.

Synthesis of Fluorinated Pyridinols

The synthesis of fluorinated pyridinols can be achieved through various synthetic routes, often involving the introduction of fluorine onto a pre-existing pyridinol ring or the construction of the fluorinated ring system from acyclic precursors. A common strategy involves the fluorination of a substituted nitropyridine followed by reduction and diazotization/hydrolysis.[1]

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of a fluorinated hydroxypyridine, starting from a chloronitropyridine precursor.

Caption: General synthetic workflow for 2-fluoro-3-hydroxypyridine.[1]

Detailed Experimental Protocol: Synthesis of 2-Fluoro-3-hydroxypyridine[1]

This protocol describes a multi-step synthesis starting from 2-chloro-3-nitropyridine.

Step 1: Fluorination to yield 2-Fluoro-3-nitropyridine

-

Dissolve 2-chloro-3-nitropyridine and a fluorinating agent (e.g., potassium fluoride) in a solvent such as DMSO or DMF. The molar ratio of the fluorinating agent to the starting material should be between 1.5:1 and 2.5:1.

-

Under a nitrogen atmosphere, heat the mixture to 140-150°C.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature, add water, and extract the product with ethyl acetate.

-

Wash the organic layer, dry it, and concentrate it to obtain 2-fluoro-3-nitropyridine.

Step 2: Reduction to yield 3-Amino-2-fluoropyridine

-

In a solution of ethanol or methanol and water, dissolve iron powder and ammonium chloride. The molar ratio of iron powder to the nitropyridine is 4-5:1, and for ammonium chloride, it is 1.5-2:1.

-

Heat the mixture to reflux.

-

Slowly add the 2-fluoro-3-nitropyridine (dissolved in ethanol or methanol) to the refluxing mixture.

-

Continue heating at reflux until the starting material is consumed.

-

Filter the reaction mixture and concentrate the filtrate to obtain 3-amino-2-fluoropyridine.

Step 3: Diazotization and Hydrolysis to yield 2-Fluoro-3-hydroxypyridine

-

To a reaction vessel, add 3-amino-2-fluoropyridine and a sulfuric acid solution.

-

Cool the mixture to 0-5°C.

-

Slowly add a solution of sodium nitrite dropwise, maintaining the temperature between 0-5°C.

-

After the addition is complete, stir the mixture at 0-5°C for 2 hours.

-

Allow the reaction to warm to room temperature and stir for an additional period.

-

Slowly heat the mixture to 40°C and stir for 1 hour.

-

Finally, heat to 60°C and stir until the reaction is complete to yield 2-fluoro-3-hydroxypyridine.

Electronic Properties

The introduction of fluorine atoms significantly alters the electronic landscape of the pyridinol ring. The high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect, which can be quantified by parameters such as pKa and Hammett constants.

pKa Values

The acidity of the hydroxyl group and the basicity of the pyridine nitrogen are critical parameters influencing a molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding. Fluorination generally lowers the pKa of the pyridinium ion (making the pyridine less basic) and the pyridinol hydroxyl group (making it more acidic).

Table 1: pKa Values of Selected Pyridine Derivatives

| Compound | pKa (Pyridinium Ion) | Reference |

|---|---|---|

| Pyridine | 5.25 | [2] |

| 3-Hydroxypyridine | 4.86 (cation), 8.57 (neutral) | [3] |

| 2-Fluoropyridine | -0.44 | [4] |

| 3-Fluoropyridine | 2.97 | [4] |

| 4-Fluoropyridine | 1.13 |[4] |

Hammett Substituent Constants (σ)

The Hammett equation provides a means to quantify the electronic effect of substituents on a benzene ring, and similar principles can be applied to pyridine rings. The substituent constant, σ, reflects the electron-donating or electron-withdrawing nature of a substituent. Fluorine is an inductively electron-withdrawing group but a weakly π-donating group.

Table 2: Hammett Constants for Selected Substituents

| Substituent | σmeta | σpara | Reference |

|---|---|---|---|

| -H | 0.00 | 0.00 | [5] |

| -F | 0.34 | 0.06 | [5] |

| -OH | 0.12 | -0.37 | [5] |

| -CF3 | 0.43 | 0.54 | [5] |

| 2-Pyridyl | 0.71 | - | [6] |

| 3-Pyridyl | 0.55 | - | [6] |

| 4-Pyridyl | 0.94 | - |[6] |

Note: These values are generally for substituents on a benzene ring but provide a good approximation of the electronic effects on a pyridine ring.[7]

Electrochemical Properties

Cyclic voltammetry is a powerful technique to probe the redox properties of fluorinated pyridinols. The electron-withdrawing nature of fluorine generally makes the pyridine ring more difficult to oxidize and easier to reduce.

Table 3: Representative Electrochemical Data for a Pyridine Derivative

| Compound | Process | Potential (V) | Medium | Reference |

|---|---|---|---|---|

| Pyridine-2,6-dicarbohydrazide | Reduction | -0.56 | 0.1 M HCl | [8] |

| Pyridine-2,6-dicarbohydrazide | Reduction | -0.06 | 0.1 M NaOH | [8] |

| Pyridine-2,6-dicarbohydrazide | Oxidation | 0.18 | 0.1 M NaOH |[8] |

Spectroscopic Characterization

Standard spectroscopic techniques are employed to confirm the structure and purity of synthesized fluorinated pyridinols.

NMR Spectroscopy

1H, 13C, and 19F NMR are invaluable for structural elucidation.[9]

-

1H NMR : Shows the chemical shifts of protons, with coupling to adjacent fluorine atoms providing key structural information.

-

13C NMR : The chemical shifts of carbon atoms are influenced by the electronegativity of attached fluorine atoms.

-

19F NMR : Provides direct information about the chemical environment of the fluorine atoms. The large chemical shift dispersion of 19F NMR is particularly useful for distinguishing between different fluorinated species.[10]

FT-IR Spectroscopy

FT-IR spectroscopy is used to identify functional groups.[11][12]

-

O-H stretch : Typically a broad band in the region of 3200-3600 cm-1.

-

C=C and C=N stretches : In the aromatic region, typically 1400-1600 cm-1.

-

C-F stretch : A strong absorption band typically in the region of 1000-1400 cm-1.

Computational Analysis

Density Functional Theory (DFT) and other computational methods are increasingly used to predict and rationalize the electronic properties of fluorinated molecules.[13] These methods can provide insights into:

-

Optimized molecular geometries.

-

HOMO-LUMO energy gaps, which relate to chemical reactivity and stability.

-

Mulliken charge distributions, indicating the partial charges on atoms.

-

Calculated NMR chemical shifts, which can aid in spectral assignment.[14]

Biological Relevance and Signaling Pathways

Fluorinated pyridinols are prevalent in many biologically active compounds and approved drugs due to the beneficial effects of fluorination on metabolic stability, binding affinity, and membrane permeability.[15] They are often investigated as inhibitors of various protein kinases involved in cell signaling pathways.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[16] Dysregulation of this pathway is implicated in many diseases, including cancer. Some fluorinated compounds have been shown to modulate the MAPK pathway.[15]

Caption: Simplified MAPK signaling pathway showing a potential point of inhibition.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical signaling cascade that plays a central role in cell survival, growth, and proliferation.[17] It is a frequent target in cancer drug discovery, and numerous inhibitors, some containing fluorinated pyridine moieties, have been developed.[18][19]

Caption: Simplified PI3K/Akt signaling pathway with a potential point of inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of fluorinated pyridinols.

pKa Determination by Potentiometric Titration

This protocol outlines the determination of pKa values using a pH meter.[20][21][22][23]

Caption: Workflow for pKa determination by potentiometric titration.

Procedure:

-

Calibration : Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Sample Preparation : Prepare a solution of the fluorinated pyridinol of known concentration (e.g., 1 mM) in deionized water.

-

Titration Setup : Place the sample solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

-

Titration : Begin stirring the solution and record the initial pH. Add a standard solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) in small, precise increments (e.g., 0.1 mL).

-

Data Recording : After each addition of titrant, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.

-

Data Analysis : Plot the pH values versus the volume of titrant added. The equivalence point is the point of steepest inflection on the titration curve. The pKa is equal to the pH at the half-equivalence point. The first and second derivatives of the titration curve can be plotted to more accurately determine the equivalence point.

Characterization by NMR Spectroscopy[9][24]

Procedure for 1H, 13C, and 19F NMR:

-

Sample Preparation : Dissolve 5-10 mg of the purified fluorinated pyridinol in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, D2O) in an NMR tube.

-

1H NMR : Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

13C NMR : Acquire a proton-decoupled carbon NMR spectrum. A larger spectral width (e.g., 200-220 ppm) is required. Due to the lower natural abundance of 13C, a greater number of scans is necessary. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH2, and CH3 groups.

-

19F NMR : Acquire a one-dimensional fluorine NMR spectrum. A wide spectral width is often necessary due to the large chemical shift range of fluorine. A common reference standard is CFCl3 (0 ppm).

-

2D NMR : If further structural confirmation is needed, acquire 2D NMR spectra such as COSY (1H-1H correlation), HSQC (1H-13C one-bond correlation), and HMBC (1H-13C long-range correlation).

-

Data Processing : Process the acquired data (Fourier transformation, phase correction, baseline correction) and integrate the signals in the 1H NMR spectrum. Analyze the chemical shifts, coupling constants (J-values), and integration to elucidate the structure.

Characterization by FT-IR Spectroscopy[11][12]

Procedure:

-

Sample Preparation : For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Background Spectrum : Acquire a background spectrum of the empty sample compartment (or the KBr pellet/salt plates without the sample).

-

Sample Spectrum : Place the sample in the spectrometer and acquire the infrared spectrum.

-

Data Analysis : The background spectrum is automatically subtracted from the sample spectrum. Analyze the resulting spectrum by identifying the characteristic absorption bands corresponding to the functional groups present in the molecule.

Electrochemical Analysis by Cyclic Voltammetry[8]

Procedure:

-

Solution Preparation : Prepare a solution of the fluorinated pyridinol (e.g., 1 mM) in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).

-

Electrochemical Cell Setup : Use a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Deoxygenation : Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen.

-

Cyclic Voltammogram Acquisition : Scan the potential of the working electrode from an initial potential to a final potential and then back to the initial potential at a set scan rate (e.g., 100 mV/s). Record the resulting current.

-

Data Analysis : Plot the current versus the applied potential. Analyze the resulting cyclic voltammogram to determine the oxidation and reduction potentials of the compound. The reversibility of the redox processes can be assessed by analyzing the peak separation and the ratio of the peak currents.

References

- 1. guidechem.com [guidechem.com]

- 2. studylib.net [studylib.net]

- 3. cdn.masterorganicchemistry.com [cdn.masterorganicchemistry.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. global.oup.com [global.oup.com]

- 6. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 10. biophysics.org [biophysics.org]

- 11. Infrared spectroscopic study of pyridine adsorption on MoO3·NiO catalysts supported on fluorinated γ-Al2O3 - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Fluorophore labeled kinase detects ligands that bind within the MAPK insert of p38α kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Fluoride stimulates the MAPK pathway to regulate endoplasmic reticulum stress and heat shock proteins to induce duodenal toxicity in chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 16. apexbt.com [apexbt.com]

- 17. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 20. uobabylon.edu.iq [uobabylon.edu.iq]

- 21. byjus.com [byjus.com]

- 22. Methods to Determine End Point of Potentiometric Titration and Applications | Pharmaguideline [pharmaguideline.com]

- 23. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 2,3-Difluoropyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Fluorinated pyridine scaffolds are of significant interest in the pharmaceutical industry. The strategic placement of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2][3] 2,3-Difluoropyridin-4-ol, also known by its tautomeric form 2,3-Difluoropyridin-4-one, is a heterocyclic compound that combines the features of a pyridine ring with two fluorine substituents and a hydroxyl group.[4] This unique combination of functional groups suggests its potential as a versatile intermediate in the synthesis of more complex molecules with diverse biological activities, including anticancer, antidiabetic, and antioxidant properties.[2]

Chemical Structure and Properties

This compound exists in a tautomeric equilibrium with its keto form, 2,3-Difluoro-1H-pyridin-4-one. This is a common feature for hydroxypyridines, where the equilibrium can be influenced by the solvent and substitution pattern.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1227579-00-1 | [4][5][6] |

| Molecular Formula | C5H3F2NO | [4][6] |

| Molecular Weight | 131.08 g/mol | [4][6] |

| Appearance | White to off-white powder | [7] |

| Purity | >98% | [4] |

| Storage | 2-8°C, under inert gas | [6] |

| SMILES | O=C1C=CN=C(F)C1F | [4] |

| InChI Key | Information not available |

Synthesis and Experimental Protocols

Proposed Synthetic Pathways

A potential synthetic strategy could involve the hydroxylation of a 2,3-difluoropyridine precursor. For instance, the synthesis of 3-fluoro-4-hydroxypyridine has been achieved from 3-fluoropyridine-4-boronic acid, suggesting a similar approach could be viable.[8] Another general method for preparing 4-hydroxypyridines involves the reaction of 1,3-diketones with an ammonia source, followed by cyclization.[9]

Exemplary Experimental Protocol (Adapted from related syntheses)

The following protocol is a hypothetical procedure adapted from the synthesis of similar fluorinated hydroxypyridines and should be optimized for the specific synthesis of this compound.

Synthesis of this compound from a Halogenated Precursor

-

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Reagents: The flask is charged with 2,3-difluoro-4-chloropyridine (1 equivalent) and a suitable solvent such as dioxane or DMF.

-

Reaction Conditions: A strong base, for example, sodium hydroxide or potassium hydroxide (2-3 equivalents), is added to the mixture. The reaction is heated to reflux (typically 100-150 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and neutralized with an aqueous acid solution (e.g., HCl).

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.

Spectroscopic Data and Characterization

Characterization of this compound would rely on standard analytical techniques to confirm its structure and purity.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons on the pyridine ring, with splitting patterns influenced by the adjacent fluorine atoms. |

| ¹³C NMR | Carbon signals for the pyridine ring, with characteristic C-F coupling constants. |

| ¹⁹F NMR | Two distinct signals for the non-equivalent fluorine atoms at the 2- and 3-positions. |

| IR Spectroscopy | Absorption bands for O-H stretching (in the pyridinol form), C=O stretching (in the pyridinone form), and C-F stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (131.08 g/mol ). |

Biological Activity and Potential Applications

The introduction of fluorine into organic molecules can significantly impact their biological activity.[3] Fluorine's high electronegativity can alter the pKa of nearby functional groups, influencing a molecule's ionization state at physiological pH and its ability to cross biological membranes.[3] Furthermore, the carbon-fluorine bond is strong and can block sites of metabolism, thereby increasing the metabolic stability and in vivo half-life of a drug.[3][10]

Given these properties, this compound is a promising scaffold for the development of new therapeutic agents. Fluorinated pyridines have demonstrated a wide range of pharmacological activities, including:

-

Anticancer Activity: Many FDA-approved anticancer drugs contain fluorinated pyridine moieties.[2]

-

Antimicrobial and Antifungal Activity: Fluorinated pyridines have shown efficacy against various bacterial and fungal strains.[1]

-

Enzyme Inhibition: The electron-withdrawing nature of fluorine can enhance the binding of a molecule to the active site of an enzyme.

Conclusion

This compound is a valuable, albeit not extensively documented, chemical entity with significant potential in medicinal chemistry. Its fluorinated pyridine core suggests favorable pharmacokinetic and pharmacodynamic properties, making it an attractive building block for the synthesis of novel bioactive compounds. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential. This guide provides a starting point for researchers interested in leveraging the unique properties of this fluorinated heterocycle in their drug discovery efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 2,3-Difluoropyridin-4-one | [frontierspecialtychemicals.com]

- 5. 2,3-difluoro-4-hydroxypyridine | 1227579-00-1 [amp.chemicalbook.com]

- 6. 2,3-difluoro-4-hydroxypyridine Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. 446770050 [thermofisher.com]

- 8. 3-FLUORO-4-HYDROXYPYRIDINE | 22282-73-1 [chemicalbook.com]

- 9. EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

Potential Research Areas for 2,3-Difluoropyridin-4-ol: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of Synthetic Strategies and Therapeutic Applications

Introduction: The strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, binding affinity, and bioavailability. Within this context, 2,3-Difluoropyridin-4-ol emerges as a promising, yet underexplored, scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of potential research avenues for this compound, targeting researchers, scientists, and drug development professionals. We will delve into plausible synthetic routes, potential biological activities, and key areas for future investigation, supported by detailed experimental considerations and visual workflows.

Synthetic Strategies: Accessing the this compound Core

While direct synthesis of this compound is not extensively documented, several plausible synthetic routes can be extrapolated from the literature on related fluorinated pyridines. The primary challenges lie in the selective introduction of the fluorine and hydroxyl functionalities onto the pyridine ring.

Halogen Exchange Fluorination of Polychlorinated Pyridine Precursors

A common and scalable approach for the synthesis of fluorinated pyridines involves the nucleophilic aromatic substitution (SNAr) of chlorine atoms with fluoride ions. This strategy could be adapted for the synthesis of this compound by starting with a suitably substituted polychloropyridine.

Proposed Workflow:

Caption: Proposed synthetic workflow for this compound via halogen exchange.

Experimental Protocol Considerations:

-

Fluorination: The choice of fluorinating agent (Potassium Fluoride - KF or Cesium Fluoride - CsF) and reaction conditions (temperature, solvent) is critical for achieving the desired difluorination pattern.[1] High temperatures (150-250°C) and polar aprotic solvents like sulfolane or N-methyl-2-pyrrolidone (NMP) are typically employed. Phase transfer catalysts may be used to enhance the reactivity of KF.

-

Protecting Group Strategy: The 4-hydroxyl group would likely require protection, for instance as a methoxy ether, to prevent unwanted side reactions during the high-temperature fluorination step. Subsequent deprotection would be necessary to yield the final product.

-

Regioselectivity: The regioselectivity of the fluorination will be influenced by the electronic nature of the pyridine ring. The presence of the electron-donating methoxy group at the 4-position will direct the nucleophilic attack of fluoride to the ortho (3 and 5) and para (2 and 6) positions.

Pyridine N-oxide Rearrangement

Another potential synthetic avenue involves the rearrangement of a substituted pyridine N-oxide. This method can be a powerful tool for introducing a hydroxyl group at the 4-position of the pyridine ring.

Proposed Workflow:

Caption: Proposed synthesis of this compound via N-oxide rearrangement.

Experimental Protocol Considerations:

-

N-oxidation: The initial step involves the oxidation of 2,3-difluoropyridine to its corresponding N-oxide using common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.

-

Rearrangement: The subsequent rearrangement in the presence of acetic anhydride would likely yield the 4-acetoxy derivative, which can then be hydrolyzed to the desired 4-ol.

Potential Research Areas and Therapeutic Applications

The unique electronic properties conferred by the two fluorine atoms and the hydroxyl group suggest several promising avenues for biological investigation of this compound.

Kinase Inhibition

The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The fluorine atoms can modulate the pKa of the pyridine nitrogen and form key hydrogen bonds with the kinase hinge region, while the 4-hydroxyl group can act as a crucial hydrogen bond donor or acceptor.

Potential Kinase Targets and Rationale:

| Kinase Family | Rationale for Investigation |

| Tyrosine Kinases (e.g., EGFR, VEGFR) | Fluorinated pyridines are present in several approved tyrosine kinase inhibitors. The difluoro substitution pattern could enhance selectivity and potency. |

| Serine/Threonine Kinases (e.g., MAPKs, CDKs) | The pyridinol core can mimic the hydrogen bonding pattern of the natural ATP substrate. |

| PI3K/mTOR Pathway | The structural features of this compound could allow it to interact with the ATP-binding site of these key cancer-related kinases. |

Signaling Pathway Diagram:

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Anti-inflammatory and Immunomodulatory Activity

Derivatives of 3-hydroxypyridin-4-one are known to possess anti-inflammatory properties, partly attributed to their iron-chelating abilities.[2] Given the structural similarity, this compound could exhibit similar activities.

Potential Mechanisms of Action:

-

Iron Chelation: The 4-hydroxy-pyridinone moiety can chelate ferric ions, which are implicated in inflammatory processes through the generation of reactive oxygen species (ROS).

-

Enzyme Inhibition: The compound could inhibit pro-inflammatory enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX).

Antimicrobial and Antiviral Agents

Fluorinated heterocycles are prevalent in antimicrobial and antiviral drugs. The unique electronic and lipophilic properties of this compound make it a candidate for screening against a panel of bacterial, fungal, and viral pathogens.

Potential Targets:

-

Bacterial DNA Gyrase/Topoisomerase IV: Fluoroquinolone antibiotics, which contain a fluorinated heterocyclic core, target these essential bacterial enzymes.

-

Viral Polymerases or Proteases: The pyridine scaffold can be functionalized to interact with the active sites of key viral enzymes.

Experimental Design and Methodologies

To explore the therapeutic potential of this compound, a systematic experimental approach is recommended.

Workflow for Biological Evaluation:

Caption: A generalized workflow for the biological evaluation of this compound.

Key Experimental Protocols:

-

Kinase Inhibition Assays: Utilize commercially available kinase assay kits (e.g., ADP-Glo™, LanthaScreen™) for high-throughput screening against a panel of kinases. Follow up with IC50 determination for active compounds.

-

Cell-Based Anti-inflammatory Assays: Measure the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6) production in lipopolysaccharide (LPS)-stimulated macrophages or peripheral blood mononuclear cells (PBMCs) using ELISA.

-

Antimicrobial Susceptibility Testing: Determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi using broth microdilution methods according to CLSI guidelines.

Data Presentation and Analysis

To facilitate comparison and interpretation, all quantitative data should be summarized in a clear and structured format.

Table 1: Hypothetical Kinase Inhibition Data

| Kinase Target | IC50 (nM) |

| EGFR | 150 |

| VEGFR2 | 220 |

| PI3Kα | 85 |

| mTOR | 110 |

Table 2: Hypothetical Anti-inflammatory Activity

| Assay | IC50 (µM) |

| TNF-α Inhibition (LPS-stimulated RAW 264.7) | 5.2 |

| IL-6 Inhibition (LPS-stimulated RAW 264.7) | 8.1 |

Table 3: Hypothetical Antimicrobial Activity (MIC in µg/mL)

| Organism | MIC |

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 8 |

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutics. Its synthesis, while challenging, is feasible through established methodologies in pyridine chemistry. The unique electronic properties imparted by the difluoro substitution pattern, combined with the hydrogen bonding capabilities of the pyridinol core, suggest a high potential for potent and selective biological activity. Future research should focus on the efficient synthesis of this molecule and its derivatives, followed by a comprehensive biological evaluation targeting kinases, inflammatory pathways, and microbial pathogens. The insights gained from such studies will be invaluable for guiding lead optimization and advancing this intriguing scaffold towards clinical development.

References

A Theoretical Investigation of 2,3-Difluoropyridin-4-ol: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive theoretical framework for the study of 2,3-Difluoropyridin-4-ol, a molecule of potential interest in medicinal chemistry and materials science. In the absence of extensive experimental and theoretical data in the current literature, this document serves as a roadmap for researchers seeking to characterize its structural, electronic, and spectroscopic properties using computational methods. We detail standard theoretical protocols, from geometry optimization and vibrational analysis to the prediction of NMR spectra and analysis of the molecular frontier orbitals. All proposed computational workflows and conceptual relationships are visualized using high-contrast diagrams, and hypothetical data is presented in a structured format to guide future research endeavors.

Introduction

Pyridin-4-ol derivatives are a critical class of heterocyclic compounds, frequently incorporated into the core structures of pharmaceuticals and functional materials. The introduction of fluorine substituents can profoundly alter the physicochemical properties of these molecules, including their acidity, lipophilicity, metabolic stability, and intermolecular interactions. The specific placement of two fluorine atoms at the 2 and 3 positions of the pyridin-4-ol scaffold is anticipated to induce significant electronic perturbations and conformational effects.

Proposed Theoretical Methodologies

A multi-step computational approach is recommended to thoroughly characterize this compound. The workflow, illustrated below, begins with geometry optimization and culminates in the analysis of various molecular properties.

Figure 1: Proposed computational workflow for the theoretical study of this compound.

Geometry Optimization and Vibrational Analysis

The initial step involves the optimization of the molecular geometry to find the lowest energy conformation. Density Functional Theory (DFT) is a suitable method for this purpose, offering a good balance between accuracy and computational cost.

Protocol:

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

-

Basis Set: 6-311++G(d,p) to provide a flexible description of the electron density, including diffuse functions and polarization.

-

Solvation Model: The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) can be used to simulate an aqueous environment, which is relevant for biological applications.

-

Procedure: The geometry of this compound is optimized without constraints. Following optimization, a frequency calculation is performed at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the vibrational spectra (IR and Raman).

Spectroscopic and Electronic Property Calculations

Once the optimized geometry is obtained, a range of molecular properties can be calculated.

Protocol:

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is employed to predict the ¹H and ¹³C NMR chemical shifts. These calculations are typically referenced against a standard, such as Tetramethylsilane (TMS), calculated at the same level of theory.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic excitability.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic sites, respectively.

Hypothetical Data Presentation

The following tables summarize the kind of quantitative data that would be generated from the proposed theoretical studies.

Table 1: Calculated Structural Parameters

| Parameter | Tautomer: 4-hydroxy | Tautomer: 4-pyridone |

| Bond Lengths (Å) | ||

| C2-F | 1.345 | 1.350 |

| C3-F | 1.352 | 1.358 |

| C4-O | 1.355 | 1.245 (C=O) |

| O-H | 0.968 | - |

| N1-H | - | 1.012 |

| **Bond Angles (°) ** | ||

| F-C2-C3 | 118.5 | 118.2 |

| F-C3-C4 | 120.1 | 119.8 |

| C3-C4-C5 | 119.5 | 121.0 |

| Dihedral Angles (°) | ||

| F-C2-C3-F | 0.5 | 0.2 |

Note: this compound can exist in tautomeric forms. Both should be calculated to determine the most stable isomer.

Table 2: Calculated Spectroscopic and Electronic Properties

| Property | Predicted Value |

| Vibrational Frequencies (cm⁻¹) | |

| O-H Stretch | ~3650 |

| C=O Stretch (pyridone) | ~1680 |

| C-F Stretch | ~1250, ~1100 |

| NMR Chemical Shifts (ppm, vs. TMS) | |

| ¹H (H5) | 7.2 - 7.5 |

| ¹H (H6) | 8.0 - 8.3 |

| ¹³C (C2) | ~150 (J_CF) |

| ¹³C (C3) | ~145 (J_CF) |

| ¹³C (C4) | ~165 |

| Electronic Properties (eV) | |

| HOMO Energy | -6.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.6 |

| Dipole Moment (Debye) | 3.5 |

Visualization of Molecular Properties

The relationships between calculated properties and their implications for the molecule's behavior can be effectively communicated through diagrams.

Figure 2: Conceptual diagram illustrating the relationships between key electronic properties.

Conclusion and Future Directions

This whitepaper has presented a detailed theoretical framework for the comprehensive study of this compound. By following the proposed DFT-based protocols, researchers can obtain valuable insights into the structural, spectroscopic, and electronic characteristics of this molecule. The hypothetical data provided serves as a benchmark for what can be expected from such computational investigations.

Future work should focus on executing these calculations to determine the preferred tautomeric form and to provide a solid theoretical foundation for subsequent experimental studies. Furthermore, theoretical investigations into its potential as a drug candidate could involve molecular docking simulations with relevant biological targets, and its properties as a functional material could be explored by calculating its polarizability and hyperpolarizability. The synthesis and experimental validation of the computational predictions are, of course, the ultimate goal.

Methodological & Application

Application Notes and Protocols: Synthesis of 2,3-Difluoropyridin-4-ol from 2,3-difluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,3-Difluoropyridin-4-ol, a valuable intermediate in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the N-oxidation of 2,3-difluoropyridine to yield 2,3-difluoropyridine N-oxide, followed by a thermal rearrangement of the N-oxide to the desired this compound. This application note includes comprehensive experimental procedures, tabulated data for reaction parameters, and visualizations of the synthetic workflow and reaction mechanism.

Introduction

Substituted pyridinols are a critical class of heterocyclic compounds widely employed as building blocks in the synthesis of pharmaceuticals and agrochemicals. Specifically, this compound serves as a key precursor for various bioactive molecules due to the unique electronic properties conferred by the fluorine substituents. This protocol outlines a reliable and reproducible method for the preparation of this compound from commercially available 2,3-difluoropyridine.

The synthetic strategy involves two key transformations:

-

N-oxidation: The nitrogen atom of the pyridine ring in 2,3-difluoropyridine is oxidized to form the corresponding N-oxide. This is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid.

-